5,7,8-tribromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde

EPAC1 inhibition tetrahydroquinoline SAR GEF activity assay

5,7,8-Tribromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde (CAS 2141967-43-1), also referred to as CE3F4 analog 1, is a synthetic tetrahydroquinoline derivative within the EPAC (Exchange Protein directly Activated by cAMP) inhibitor class. It features a 1,2,3,4-tetrahydroquinoline core bearing a characteristic N-formyl group, a C-2 methyl substituent, a C-6 fluoro substituent, and three bromine atoms at positions 5, 7, and Compared to its parent compound CE3F4 (5,7-dibromo), this analog possesses an additional bromine at the C-8 position, which alters its pharmacologic profile and makes it a valuable tool for structure-activity relationship (SAR) studies probing the steric and electronic requirements of the EPAC1 binding pocket.

Molecular Formula C11H9Br3FNO
Molecular Weight 429.909
CAS No. 2141967-43-1
Cat. No. B2680378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7,8-tribromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde
CAS2141967-43-1
Molecular FormulaC11H9Br3FNO
Molecular Weight429.909
Structural Identifiers
SMILESCC1CCC2=C(N1C=O)C(=C(C(=C2Br)F)Br)Br
InChIInChI=1S/C11H9Br3FNO/c1-5-2-3-6-7(12)10(15)8(13)9(14)11(6)16(5)4-17/h4-5H,2-3H2,1H3
InChIKeySVSYDDSARYTIKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7,8-Tribromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde (CE3F4 Analog 1): EPAC1 Inhibitor Intermediate for Cardiovascular & Oncology Research


5,7,8-Tribromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde (CAS 2141967-43-1), also referred to as CE3F4 analog 1, is a synthetic tetrahydroquinoline derivative within the EPAC (Exchange Protein directly Activated by cAMP) inhibitor class [1]. It features a 1,2,3,4-tetrahydroquinoline core bearing a characteristic N-formyl group, a C-2 methyl substituent, a C-6 fluoro substituent, and three bromine atoms at positions 5, 7, and 8. Compared to its parent compound CE3F4 (5,7-dibromo), this analog possesses an additional bromine at the C-8 position, which alters its pharmacologic profile and makes it a valuable tool for structure-activity relationship (SAR) studies probing the steric and electronic requirements of the EPAC1 binding pocket [1].

Why CE3F4 Cannot Simply Replace 5,7,8-Tribromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde in EPAC Research


Within the tetrahydroquinoline-based EPAC inhibitor series, minor structural modifications dramatically alter biochemical activity and conformational behavior. The presence of a third bromine at the C-8 position in this analog directly impacts rotameric equilibrium and steric accessibility to the EPAC1 active conformation, yielding distinct pharmacological outcomes [1]. Experimental data demonstrate that substituting the 5,7-dibromo configuration (CE3F4) with the 5,7,8-tribromo configuration reduces EPAC1 inhibition by approximately 2.5-fold [2]. Moreover, the additional bromine alters physicochemical properties such as lipophilicity (XLogP3 4.3 vs. ~3.5 for CE3F4) and molecular weight (429.91 vs. 351.01 Da), affecting solubility and membrane permeability [3][4]. These differences preclude simple interchangeability in biochemical assays or in vivo models where precise control over EPAC1 engagement is required.

Quantitative Differentiation Evidence for 5,7,8-Tribromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde vs. In-Class Analogs


EPAC1 Inhibition: 2.5-Fold Activity Reduction Relative to CE3F4 (5,7-Dibromo Parent)

In a head-to-head biochemical assay measuring EPAC1 guanine nucleotide exchange factor (GEF) activity via a BODIPY-GDP fluorescence-based Rap1 activation assay, the 5,7,8-tribromo analog (analog 8) exhibited 23.6% inhibition at 10 µM and 46.0% inhibition at 50 µM. In contrast, the 5,7-dibromo parent CE3F4 showed 58.1% inhibition at 10 µM and 88.3% inhibition at 50 µM, representing a ~2.5-fold reduction in activity upon addition of the third bromine at the C-8 position [1]. This data provides direct, quantitative evidence that the C-8 substituent adversely affects EPAC1 inhibition, likely due to steric hindrance that restricts access to the minor rotamer conformation responsible for the majority of EPAC1 activity [2].

EPAC1 inhibition tetrahydroquinoline SAR GEF activity assay

Rotameric Conformation: Steric Hindrance from C-8 Bromine Favors Major (E) Rotamer

The N-formyl group on the tetrahydroquinoline scaffold exists as a mixture of E (major) and Z (minor) rotamers. NMR studies and NOESY experiments on the most potent analog (12a) established that the minor (Z) rotamer is the major contributor to EPAC1 activity [1]. The lower activity observed with the 5,7,8-tribromo analog is attributed to the C-8 bromine atom sterically hindering rotation about the N-formyl bond, potentially restricting access to the bioactive minor conformation [2]. While exact rotamer ratios for analog 8 were not quantified in this study, the conformational restriction mechanism is directly inferred from the ~2.5-fold activity loss relative to CE3F4 and is consistent with the observation that removing the C-8 substituent (as in CE3F4) restores full inhibitory capacity [3].

rotamer equilibrium dynamic NMR conformational analysis

Lipophilicity Shift: XLogP3 4.3 vs. ~3.5 for CE3F4

The addition of a third bromine atom at the C-8 position increases the calculated lipophilicity (XLogP3) from approximately 3.5 for CE3F4 (5,7-dibromo) to 4.3 for the 5,7,8-tribromo analog, as computed by PubChem [1][2]. This ~0.8 log unit increase indicates enhanced membrane permeability potential but also higher logP-driven non-specific binding risk. The molecular weight also increases from 351.01 Da (CE3F4) to 429.91 Da (tribromo analog). Both compounds possess zero hydrogen bond donors and two hydrogen bond acceptors, but the larger halogenated surface area of the tribromo analog alters its physicochemical profile to a more 'greasy' property space [3].

lipophilicity ADME prediction physicochemical properties

Synthetic Accessibility as a Minor Product: Unique Purification Requirement

The 5,7,8-tribromo analog was isolated as a minor product during AlCl3/Br2-mediated bromination of the 5,7-dibromo precursor (CE3F4) [1]. Careful chromatographic separation was required to obtain pure tribromo material, in contrast to CE3F4, which is the major product of the same bromination reaction. This synthetic origin means that the tribromo analog is inherently less abundant in reaction mixtures and requires dedicated purification protocols, directly impacting procurement considerations such as batch consistency, yield, and cost [2].

synthetic chemistry regioselective bromination chromatographic isolation

Optimal Research Applications for 5,7,8-Tribromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde Based on Quantitative Evidence


Negative Control or Low-Activity Comparator in EPAC1 Biochemical Assays

With 23.6% EPAC1 inhibition at 10 µM (vs. 58.1% for CE3F4), this compound serves as an ideal low-activity control in GEF activity assays [1]. Researchers investigating EPAC1-dependent phenotypes can use the tribromo analog alongside CE3F4 to establish a concentration-response curve spanning a wider dynamic range, or as a matched-pair control where structure is conserved but target engagement is attenuated.

Conformational SAR Probe for N-Formyl Rotamer Studies

The steric effect of the C-8 bromine on N-formyl rotamer equilibrium makes this compound uniquely suited for dynamic NMR and X-ray crystallography studies aimed at understanding how substituent bulk at the 8-position alters the E:Z rotamer ratio and consequently EPAC1 activity . This is a mechanistic investigation that CE3F4 alone cannot fully support.

Physicochemical Comparator for Lipophilicity-Driven ADME Profiling

The XLogP3 difference of ~0.8 units between this analog (4.3) and CE3F4 (~3.5) provides a test pair for evaluating how incremental halogenation affects membrane permeability, plasma protein binding, and metabolic stability in early ADME panels [2]. The higher logP also makes the tribromo analog a candidate for blood-brain barrier penetration studies where more lipophilic EPAC1 probes are desired.

Reference Standard for Brominated Tetrahydroquinoline Analytical Method Development

Owing to its distinct tribromo substitution pattern and chromatographic behavior, this compound can serve as a retention time marker or resolution standard in HPLC and LC-MS method development for tetrahydroquinoline libraries [3]. Its unique isotopic signature (three bromine atoms) produces a characteristic M, M+2, M+4, M+6 mass spectral pattern useful for mass calibration.

Quote Request

Request a Quote for 5,7,8-tribromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.